molecular formula C6H8N2O2 B1307798 5-Methoxy-2-methylpyrimidin-4-ol CAS No. 698-35-1

5-Methoxy-2-methylpyrimidin-4-ol

Cat. No. B1307798
CAS RN: 698-35-1
M. Wt: 140.14 g/mol
InChI Key: HNRXBZSZNOSWGH-UHFFFAOYSA-N
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Description

The compound of interest, 5-Methoxy-2-methylpyrimidin-4-ol, is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in many biological processes as they are fundamental components of nucleic acids (DNA and RNA). The methoxy and methyl groups attached to the pyrimidine ring in this compound suggest modifications that could impact its physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 2,4-Diamino-6-hydroxypyrimidines substituted at the 5-position can be prepared by C5-alkylation or cyclization. These compounds can then undergo further reactions, such as alkylation with diisopropoxyphosphoryl methoxy ethyl tosylate, to yield different regioisomers . Another example is the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles, which involves a relay catalytic cascade reaction . These methods highlight the versatility in synthesizing pyrimidine derivatives, which could be applicable to the synthesis of 5-Methoxy-2-methylpyrimidin-4-ol.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be investigated using various spectroscopic and theoretical techniques. For example, the molecular structure of a related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, was studied using experimental techniques like FT-IR, FT-Raman, and NMR, as well as theoretical methods like DFT . These techniques can provide insights into the bond lengths, angles, and overall geometry of the molecule, which are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, the reaction of 2,4-diamino-6-hydroxypyrimidines with elemental halogens can yield halogen-substituted derivatives . Additionally, the thermal rearrangement of methoxypyrimidines can lead to N-methyl-2(or 4)-oxopyrimidines, demonstrating the reactivity of the methoxy group at different positions on the pyrimidine ring . These reactions are important for modifying the structure and enhancing the biological activity of pyrimidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For instance, the introduction of a methyl group at the 5-position of 2,4-diaminopyrimidine derivatives has been shown to markedly inhibit retrovirus replication . Quantum chemical calculations, including the analysis of molecular electrostatic potential (MEP), frontier molecular orbitals, and hyperpolarizability, can provide insights into the electronic properties and reactivity of these compounds . Additionally, the solubility, melting point, and stability of these compounds can be affected by their specific functional groups and overall molecular structure.

Scientific Research Applications

Structural and Molecular Studies

The chemical structure and properties of compounds closely related to 5-Methoxy-2-methylpyrimidin-4-ol have been investigated through various analytical techniques. For instance, the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were reported, offering insights into its configuration and potential reactivity in chemical syntheses (Richter et al., 2023). This research is crucial for understanding the behavior of these compounds under different conditions and can aid in the development of new pharmaceuticals or materials.

Antiviral Activity

Research on the antiviral properties of pyrimidine derivatives has shown that some compounds, notably 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with various substitutions, exhibit marked inhibitory effects against retroviruses. For example, derivatives substituted in position 5 demonstrated significant activity, highlighting the therapeutic potential of these compounds in treating viral infections (Hocková et al., 2003).

Corrosion Inhibition

A novel imine compound, 4-(4-methoxy-6-methylpyrimidin-2-yl)imino)methyl)benzaldehyde (MMYB), has been studied for its corrosion inhibiting properties on mild steel in acidic media. This research suggests that compounds with a pyrimidine core can serve as eco-friendly and efficient corrosion inhibitors, offering a sustainable solution for protecting industrial materials (Kumar et al., 2017).

Kinase Inhibition and Anticancer Research

Compounds featuring the 2,4-disubstituted-5-fluoropyrimidine core, reminiscent of the structure of 5-Methoxy-2-methylpyrimidin-4-ol, have been explored for their potential as kinase inhibitors, with implications in anticancer therapy. This includes the synthesis and evaluation of various derivatives for their biological activity, demonstrating the versatility of pyrimidine derivatives in medicinal chemistry (Wada et al., 2012).

properties

IUPAC Name

5-methoxy-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-7-3-5(10-2)6(9)8-4/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRXBZSZNOSWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-methylpyrimidin-4-ol

CAS RN

67383-33-9, 698-35-1
Record name 5-Methoxy-2-methyl-4-pyrimidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67383-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-methyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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